Benzoic acid, p-(3,3-dimethyl-1-triazeno)-, potassium salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
DM-COOK is synthesized through a series of chemical reactions involving the triazene functional group. The synthesis typically starts with the preparation of 3,3-dimethyl-1-triazeno compounds, which are then reacted with benzoic acid derivatives to form the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and require controlled temperatures to ensure the stability of the triazene group .
Industrial Production Methods
In an industrial setting, the production of DM-COOK involves large-scale chemical reactors where the reactants are mixed under controlled conditions. The process includes steps such as purification and crystallization to obtain the compound in its pure form. Quality control measures are essential to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
DM-COOK undergoes various chemical reactions, including:
Oxidation: The triazene group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the triazene group, affecting the compound’s biological activity.
Substitution: The aromatic ring in DM-COOK can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazene derivatives, while substitution reactions can produce a variety of substituted benzoic acid derivatives .
Scientific Research Applications
DM-COOK has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of triazene groups in various chemical reactions.
Biology: DM-COOK is investigated for its effects on cellular processes, particularly in cancer cells.
Medicine: The compound’s antitumor and antimetastatic properties make it a candidate for cancer therapy research.
Industry: DM-COOK is used in the development of new pharmaceuticals and chemical products
Mechanism of Action
The mechanism by which DM-COOK exerts its effects involves the interaction with cellular targets and pathways. The triazene group is believed to interfere with DNA synthesis and repair, leading to the inhibition of tumor growth and metastasis. The compound may also induce apoptosis (programmed cell death) in cancer cells, further contributing to its antitumor effects .
Comparison with Similar Compounds
DM-COOK is compared with other triazene compounds, such as:
1,2-Di(3,5-dioxopiperazin-1-yl)propane: Another antitumor agent with similar properties but different chemical structure.
Cyclophosphamide: A well-known cytotoxic agent used in cancer therapy, which has a different mechanism of action compared to DM-COOK.
Uniqueness
DM-COOK’s unique combination of antitumor and antimetastatic properties, along with its specific mechanism of action, distinguishes it from other similar compounds. Its selective effects on tumor cells and metastasis make it a valuable compound in cancer research .
List of Similar Compounds
- 1,2-Di(3,5-dioxopiperazin-1-yl)propane
- Cyclophosphamide
- 3,3-Dimethyl-1-triazeno derivatives
Properties
CAS No. |
70055-49-1 |
---|---|
Molecular Formula |
C9H10KN3O2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
potassium;4-(dimethylaminodiazenyl)benzoate |
InChI |
InChI=1S/C9H11N3O2.K/c1-12(2)11-10-8-5-3-7(4-6-8)9(13)14;/h3-6H,1-2H3,(H,13,14);/q;+1/p-1 |
InChI Key |
CQCSMHBWJYXCBB-UHFFFAOYSA-M |
SMILES |
CN(C)N=NC1=CC=C(C=C1)C(=O)[O-].[K+] |
Canonical SMILES |
CN(C)N=NC1=CC=C(C=C1)C(=O)[O-].[K+] |
Related CAS |
7203-91-0 (Parent) |
Synonyms |
1-(4-carboxyphenyl)-3,3-dimethyltriazene 1-(4-carboxyphenyl)-3,3-dimethyltriazene, potassium salt 1-(4-carboxyphenyl)-3,3-dimethyltriazene, sodium salt 1-4-(3,3-dimethyl-1-triazeno)benzoic acid 1-4-carboxy-3,3-dimethylphenyltriazene 1-p-(3,3-dimethyl-1-triazeno)benzoic acid CB 10-277 CB 10277 CB-10277 DM-COOK DMTZB para-(3,3-dimethyl-1-triazenyl)benzoic acid potassium 4-(3,3-dimethyl-1-triazeno)benzoate |
Origin of Product |
United States |
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